molecular formula C9H8ClN B1588964 5-chloro-3-methyl-1H-indole CAS No. 71095-42-6

5-chloro-3-methyl-1H-indole

Cat. No.: B1588964
CAS No.: 71095-42-6
M. Wt: 165.62 g/mol
InChI Key: MWEBJGCQVFUVQL-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound that is widely studied due to its diverse biological activities and applications. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed . The precautionary statements include avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Indole derivatives, including 5-chloro-3-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

The primary targets of 5-chloro-3-methyl-1H-indole It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .

Pharmacokinetics

The ADME properties of This compound One source suggests that similar compounds have high gi absorption , which could suggest good bioavailability for this compound.

Result of Action

The molecular and cellular effects of This compound Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

5-Chloro-3-methyl-1H-indole interacts with multiple receptors, making it a valuable candidate for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent growth inhibitory effects against H37Rv Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the starting materials would be 5-chloro-2-methylphenylhydrazine and an appropriate aldehyde or ketone.

Another method involves the cyclization of 2-chloro-3-methylphenylhydrazine with an appropriate reagent under acidic conditions . The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

5-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBJGCQVFUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452050
Record name 5-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71095-42-6
Record name 5-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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